molecular formula C19H19N3O2S2 B2472405 2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone CAS No. 1448077-96-0

2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2472405
CAS No.: 1448077-96-0
M. Wt: 385.5
InChI Key: IKCWORLMJJJKIL-UHFFFAOYSA-N
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Description

2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone is a complex organic compound that features a benzo[d]thiazole moiety, a piperidine ring, and a pyridine group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d]thiazole moiety: This can be achieved by cyclization reactions involving ortho-aminothiophenol and carbon disulfide or similar reagents.

    Attachment of the piperidine ring: The piperidine ring can be introduced through nucleophilic substitution reactions.

    Incorporation of the pyridine group: This step might involve etherification or similar reactions to attach the pyridine moiety to the piperidine ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzo[d]thiazole moiety.

    Reduction: Reduction reactions might target the carbonyl group in the ethanone part of the molecule.

    Substitution: Various substitution reactions can occur, especially involving the piperidine and pyridine rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its structural features that are common in pharmacologically active compounds.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with similar structures might interact with enzymes, receptors, or other proteins, modulating their activity. The benzo[d]thiazole moiety, for example, is known to interact with various biological targets, potentially affecting signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzo[d]thiazol-2-ylthio)ethanone: Lacks the piperidine and pyridine groups.

    1-(4-(Pyridin-2-yloxy)piperidin-1-yl)ethanone: Lacks the benzo[d]thiazole moiety.

    Benzo[d]thiazole derivatives: Various compounds with modifications on the benzo[d]thiazole ring.

Uniqueness

The uniqueness of 2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone lies in its combination of structural features, which might confer unique biological activities or chemical properties not found in simpler analogs.

For detailed and specific information, consulting scientific literature and databases would be essential

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S2/c23-18(13-25-19-21-15-5-1-2-6-16(15)26-19)22-11-8-14(9-12-22)24-17-7-3-4-10-20-17/h1-7,10,14H,8-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCWORLMJJJKIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC=N2)C(=O)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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